

Investigating the Therapeutic Potential of BMS-986163: A Technical Guide

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Compound of Interest

Compound Name: BMS-986163

Cat. No.: B12422891

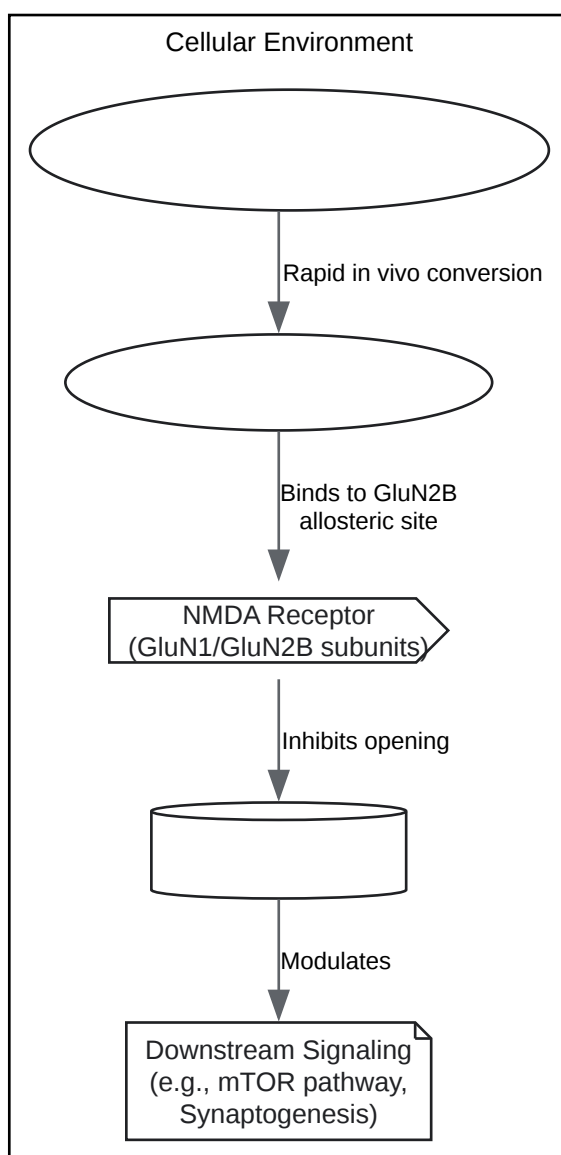
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for **BMS-986163**, a water-soluble prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169. This document summarizes the mechanism of action, key quantitative data, and detailed experimental protocols relevant to the investigation of its therapeutic potential, particularly in the context of major depressive disorder.

Core Mechanism of Action

BMS-986163 is designed as an intravenous therapeutic agent that rapidly converts to its active parent molecule, BMS-986169, in vivo.[1] BMS-986169 exerts its pharmacological effect by selectively binding to an allosteric site on the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] This negative allosteric modulation inhibits the function of GluN2B-containing NMDA receptors.[1] The therapeutic hypothesis for major depressive disorder is that by modulating the NMDA receptor, BMS-986169 can induce rapid and sustained antidepressant effects, potentially through mechanisms that lead to enhanced synaptogenesis in the prefrontal cortex.[1]



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Figure 1: Mechanism of action for **BMS-986163**.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for BMS-986169, the active form of **BMS-986163**.

Table 1: In Vitro Pharmacology of BMS-986169

Parameter	Species/System	Value	Reference
GluN2B Binding Affinity (Ki)	Rat Brain	4.0 nM	[1]
	Monkey Brain	4.03-6.3 nM	
	Human Brain	4.03-6.3 nM	
GluN2B Functional Inhibition (IC50)	Xenopus oocytes expressing human NMDA receptor subtypes	24 nM (selective for GluN2B over GluN2A, C, and D)	[1]
hERG Channel Inhibition (IC50)	Mammalian cells	28.4 μM	[2]

Table 2: In Vivo Pharmacokinetics of BMS-986169 (Intravenous Administration)

Species	Clearance	Volume of Distribution	Plasma Half-Life
Mouse	High	High	Short
Rat	High	Moderate	Short
Monkey	Moderate	Moderate	Short
Dog	Moderate	Moderate	Short
Source: [1]			

Table 3: Preclinical Safety and Tolerability of BMS-986163

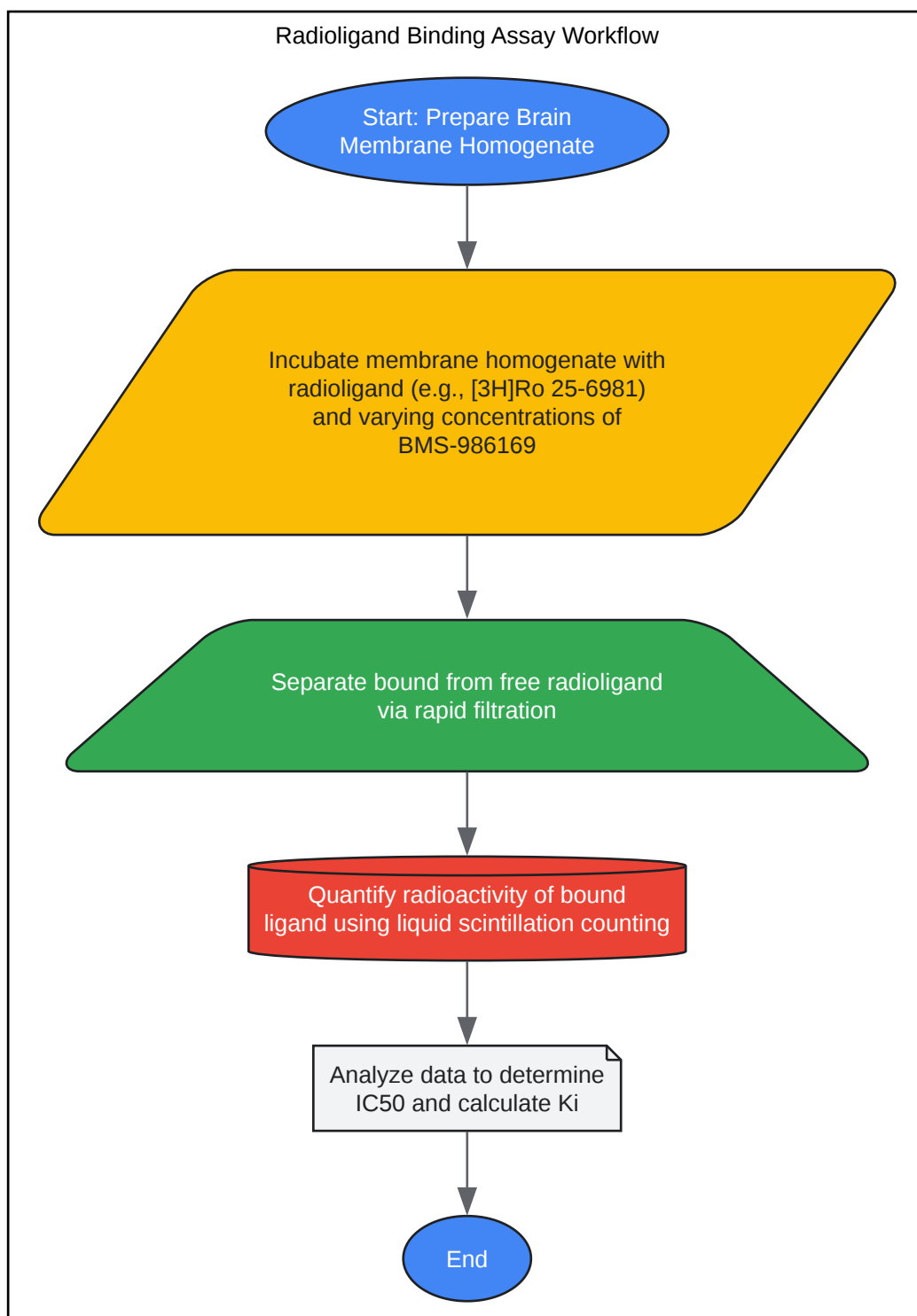
Study Type	Species	Dosing	Observations
4-Day Toxicology	Rat	10, 30, and 100 mg/kg/day (i.v.)	No significant clinical-pathological or histopathological observations.
Single-Dose Toxicokinetic	Monkey	3.6, 12, and 36 mg/kg (i.v.)	All doses well tolerated with no significant drug-related effects.
Source:[1]			

Experimental Protocols

Detailed, step-by-step protocols for the key assays used to characterize **BMS-986163** and **BMS-986169** are provided below. These are generalized protocols based on standard laboratory practices, as the specific internal protocols from the original studies are not publicly available.

GluN2B Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for the GluN2B receptor.



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References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://www.medchemexpress.com/) [[medchemexpress.com](https://www.medchemexpress.com/)]
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